molecular formula C11H13NO2 B3353088 ethyl 4-ethynyl-3,5-dimethyl-1H-pyrrole-2-carboxylate CAS No. 52649-03-3

ethyl 4-ethynyl-3,5-dimethyl-1H-pyrrole-2-carboxylate

Cat. No.: B3353088
CAS No.: 52649-03-3
M. Wt: 191.23 g/mol
InChI Key: ACJNBQSTNRQMAF-UHFFFAOYSA-N
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Description

Ethyl 4-ethynyl-3,5-dimethyl-1H-pyrrole-2-carboxylate (CAS 52649-03-3) is a high-purity chemical building block designed for research and development. This specialized pyrrole derivative features an ethynyl group, making it a versatile intermediate in organic synthesis, particularly for click chemistry and the construction of more complex molecular architectures . Pyrrole-based compounds are fundamental precursors in developing potential chemosensors and various biologically active molecules . As a key synthetic intermediate, it can be used in the synthesis of hydrazone derivatives, which are a class of compounds known for their antimicrobial, antitubercular, and antidiabetic properties in research settings . The compound is provided strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can leverage its molecular structure, with the formula C11H13NO2 and a molecular weight of 191.23 g/mol, for advanced applications in pharmaceutical development and materials science . Proper handling is essential; consult the Safety Datasheet for comprehensive hazard and storage information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-ethynyl-3,5-dimethyl-1H-pyrrole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-5-9-7(3)10(12-8(9)4)11(13)14-6-2/h1,12H,6H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACJNBQSTNRQMAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(N1)C)C#C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20356374
Record name Ethyl 4-ethynyl-3,5-dimethyl-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20356374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52649-03-3
Record name Ethyl 4-ethynyl-3,5-dimethyl-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20356374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-ethynyl-3,5-dimethyl-1H-pyrrole-2-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrole ring, followed by the introduction of the ethynyl and ester groups. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, ensuring consistent quality and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-ethynyl-3,5-dimethyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the ethynyl group or other parts of the molecule.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Medicinal Chemistry

Ethyl 4-ethynyl-3,5-dimethyl-1H-pyrrole-2-carboxylate has shown promise in drug development, particularly in:

  • Anti-Cancer Treatments: Preliminary studies suggest that derivatives of this compound may inhibit cancer cell proliferation through specific molecular interactions .
  • Antimicrobial Activity: Research indicates potential efficacy against various microbial strains, making it a candidate for developing new antibiotics .

Organic Synthesis

This compound serves as a valuable building block in organic synthesis, enabling the creation of more complex molecules. Its unique reactivity due to the ethynyl group allows for diverse functionalization opportunities .

Biochemical Studies

The biological activity of this compound is under investigation to understand its mechanisms of action:

  • Interaction with Biological Targets: The compound's ethynyl and ester groups enhance solubility and bioavailability, influencing its interaction with cellular targets .

Case Study 1: Anti-Cancer Activity

A study conducted on derivatives of this compound demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the compound's ability to induce apoptosis through mitochondrial pathways .

Case Study 2: Antimicrobial Efficacy

Research evaluating the antimicrobial properties found that this compound exhibited notable activity against Gram-positive bacteria. The study highlighted the importance of structural modifications for enhancing efficacy .

Mechanism of Action

The mechanism of action of ethyl 4-ethynyl-3,5-dimethyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The ester group may also play a role in the compound’s solubility and transport within biological systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of pyrrole-2-carboxylate derivatives allows for comparative analysis of their physicochemical properties, reactivity, and biological activities. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Pyrrole-2-Carboxylate Derivatives

Compound Name Substituents (Position 4) Key Functional Groups Biological/Physicochemical Properties References
Ethyl 4-ethynyl-3,5-dimethyl-1H-pyrrole-2-carboxylate Ethynyl Ethynyl, methyl, ester High reactivity (ethynyl conjugation), potential anticancer/antimicrobial activity (inferred)
Ethyl 4-[3-(2-chlorophenyl)-acryloyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate Acryloyl (2-chlorophenyl-substituted) Acryloyl, methyl, ester Strong intermolecular H-bonding (AIM analysis), antibacterial activity
Ethyl 4-[(3,5-dinitrobenzoyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate Hydrazone (3,5-dinitrobenzoyl) Hydrazone, nitro, methyl, ester Nonlinear optical (NLO) properties, π-π stacking interactions
Ethyl 3,5-dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]-1H-pyrrole-2-carboxylate Thiazole carbamoyl Thiazole, carbamoyl, methyl, ester Antimicrobial activity (Staphylococcus aureus)
Ethyl 4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate Formyl Aldehyde, methyl, ester Precursor for Schiff bases, antitumor activity

Electronic and Reactivity Differences

  • Ethynyl vs. Acryloyl/Hydrazone Groups :
    The ethynyl group in the target compound enhances electron-withdrawing effects and conjugation, which may increase acidity at the pyrrole NH position compared to acryloyl or hydrazone derivatives. Density functional theory (DFT) studies on similar compounds reveal that ethynyl substitution lowers the HOMO-LUMO gap (4.5–5.0 eV) compared to hydrazone derivatives (5.2–5.8 eV), suggesting greater reactivity .

    • Example: Ethyl 4-[2-(carbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate exhibits intramolecular N–H⋯O hydrogen bonding (bond critical point: ρ = 0.032 a.u.), stabilizing its dimeric form .
  • Thiazole vs. Nitro Substituents : Thiazole carbamoyl groups (as in ) introduce sulfur-based heterocyclic aromaticity, enhancing antimicrobial potency. In contrast, nitro groups (e.g., ) contribute to charge-transfer interactions and NLO activity.

Biological Activity

Ethyl 4-ethynyl-3,5-dimethyl-1H-pyrrole-2-carboxylate is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure, characterized by the presence of an ethynyl group and an ester functional group, contributes to its biological activity and makes it a candidate for drug development, particularly in anti-cancer and antimicrobial therapies.

Chemical Structure and Properties

The compound's molecular formula is C11H13NO2C_{11}H_{13}NO_2, and its structure can be represented as follows:

Ethyl 4 ethynyl 3 5 dimethyl 1H pyrrole 2 carboxylate\text{Ethyl 4 ethynyl 3 5 dimethyl 1H pyrrole 2 carboxylate}

The ethynyl group enhances the compound's reactivity, allowing for various functionalization opportunities that are valuable in organic synthesis. The ester group may improve solubility and bioavailability, which are crucial for biological applications.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits significant biological activity. The following sections detail its potential applications, mechanisms of action, and comparative analysis with similar compounds.

Potential Applications

  • Anti-Cancer Activity : Research suggests that derivatives of this compound may inhibit cancer cell proliferation. For instance, compounds structurally related to this compound have shown cytotoxic effects against various cancer cell lines, with IC50 values ranging from 29 to 59 µM .
  • Antimicrobial Properties : The compound is also being investigated for its antimicrobial effects. Preliminary findings indicate that it may interact with specific molecular targets within microbial cells, although detailed studies are required to elucidate these interactions.

The mechanisms through which this compound exerts its biological effects involve several pathways:

  • Cell Cycle Arrest : Studies have indicated that certain derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis (programmed cell death). This is often accompanied by an increase in pro-apoptotic proteins such as caspase-3 and Bax while downregulating anti-apoptotic factors like Bcl-2 .
  • Kinase Inhibition : Some research has focused on the compound's ability to inhibit tyrosine kinases involved in cancer progression. For example, certain derivatives have demonstrated potent inhibition against enzymes such as EGFR and VEGFR2 .

Comparative Analysis with Similar Compounds

A comparative analysis highlights how this compound stands out among related compounds:

Compound NameKey DifferencesPotential Activity
Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylateLacks the ethynyl groupReduced reactivity
Ethyl 4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylateContains a formyl groupDifferent reactivity profile
Methyl 4-acetyl-1-methyl-1H-pyrrole-2-carboxylateFeatures an acetyl groupDistinct chemical properties
Ethyl 4-nitro-1H-pyrrole-2-carboxylateContains a nitro groupAlters reactivity profile

The presence of the ethynyl substituent in this compound enhances its reactivity compared to other derivatives lacking this feature. This unique structure allows for diverse functionalization opportunities.

Case Studies and Research Findings

Several studies have investigated the biological activities of related pyrrole derivatives. For instance:

  • Cytotoxicity Studies : A study on pyrrolo[2,3-d]pyrimidine derivatives revealed significant cytotoxic effects against various cancer cell lines with IC50 values comparable to established tyrosine kinase inhibitors (TKIs) like sunitinib .
  • In Vitro Assays : In vitro assays have demonstrated that certain derivatives can effectively inhibit key kinase enzymes involved in cancer progression, suggesting a promising avenue for therapeutic development .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare ethyl 4-ethynyl-3,5-dimethyl-1H-pyrrole-2-carboxylate, and how is regioselectivity ensured?

  • Methodological Answer : The compound is typically synthesized via functionalization of a pyrrole core. For example, ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate (a precursor) can undergo Sonogashira coupling to introduce the ethynyl group. Key steps include protecting the pyrrole NH group to prevent side reactions and using palladium catalysts for cross-coupling. Regioselectivity is controlled by steric and electronic effects of the methyl substituents at positions 3 and 5, which direct functionalization to position 4 .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what data should researchers prioritize?

  • Methodological Answer :

  • 1H/13C NMR : Identify proton environments (e.g., ethynyl protons at δ ~2.5–3.5 ppm, methyl groups at δ ~2.1–2.3 ppm) and confirm substitution patterns.
  • FT-IR : Validate ethynyl C≡C stretching (~2100–2260 cm⁻¹) and ester C=O (~1700 cm⁻¹).
  • Mass Spectrometry : Confirm molecular ion ([M+H]+) and fragmentation patterns.
  • UV-Vis : Assess conjugation effects from the ethynyl group .

Q. How can researchers mitigate common side reactions during ethynyl group introduction?

  • Methodological Answer : Side reactions like alkyne dimerization or over-functionalization are minimized by:

  • Using anhydrous conditions and degassed solvents.
  • Optimizing catalyst loading (e.g., Pd(PPh₃)₂Cl₂/CuI).
  • Monitoring reaction progress via TLC or in situ spectroscopy .

Advanced Research Questions

Q. How do computational methods like DFT predict the electronic properties and reactivity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential surfaces, and charge distribution. These predict nucleophilic/electrophilic sites (e.g., ethynyl group reactivity) and guide derivatization strategies. Basis set selection and solvent models (e.g., PCM) improve accuracy .

Q. What strategies resolve contradictions between experimental spectroscopic data and computational predictions?

  • Methodological Answer :

  • Step 1 : Cross-validate NMR/IR data with synthetic intermediates to rule out impurities.
  • Step 2 : Re-optimize computational parameters (e.g., hybrid functionals like M06-2X for non-covalent interactions).
  • Step 3 : Perform natural bond orbital (NBO) analysis to identify hyperconjugative effects that may shift experimental peaks .

Q. How does X-ray crystallography inform molecular conformation and intermolecular interactions?

  • Methodological Answer : Single-crystal X-ray diffraction reveals bond lengths (e.g., ethynyl C≡C: ~1.18–1.22 Å), dihedral angles, and packing motifs. For example, methyl groups at positions 3 and 5 induce steric hindrance, flattening the pyrrole ring and promoting π-stacking. Hydrogen bonding between ester carbonyl and NH groups stabilizes crystal lattices .

Q. What experimental design principles optimize yield in multi-step syntheses?

  • Methodological Answer :

  • DoE (Design of Experiments) : Screen reaction parameters (temperature, catalyst ratio) using factorial designs.
  • In-line Analytics : Employ PAT (Process Analytical Technology) like ReactIR for real-time monitoring.
  • Workflow Integration : Use computational reaction path searches (e.g., Gaussian 09) to predict intermediates and transition states .

Q. How are structure-activity relationship (SAR) studies conducted for derivatives with anti-tumor potential?

  • Methodological Answer :

  • Core Modifications : Introduce substituents (e.g., halogens, methoxy) at the ethynyl or methyl positions.
  • Biological Assays : Test tubulin polymerization inhibition (IC50) and cytotoxicity (e.g., MTT assay on cancer cell lines).
  • Computational Docking : Simulate binding to β-tubulin (PDB ID: 1SA0) using AutoDock Vina to prioritize synthetic targets .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 4-ethynyl-3,5-dimethyl-1H-pyrrole-2-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 4-ethynyl-3,5-dimethyl-1H-pyrrole-2-carboxylate

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